molecular formula C18H19N5O2S B2636845 8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034418-62-5

8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No. B2636845
CAS RN: 2034418-62-5
M. Wt: 369.44
InChI Key: CWEPYNKASMGBDT-UHFFFAOYSA-N
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Description

8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

Researchers utilize 1,2,3-triazoles as versatile intermediates in organic synthesis. The compound’s unique properties enable the construction of complex molecular architectures. Methods like Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition facilitate the synthesis of 1,2,3-triazoles .

Fluorescent Imaging and Materials Science

1,2,3-Triazoles serve as fluorophores in fluorescent imaging techniques. Their unique photophysical properties allow for precise visualization of cellular structures and processes. Additionally, modified 1,2,3-triazoles contribute to the development of functional materials, such as sensors and light-emitting devices.

properties

IUPAC Name

8-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-26(25,17-5-1-3-14-4-2-9-19-18(14)17)22-10-8-15(11-22)23-12-16(20-21-23)13-6-7-13/h1-5,9,12-13,15H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPYNKASMGBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

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